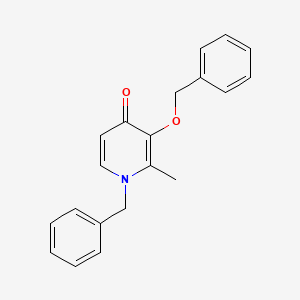

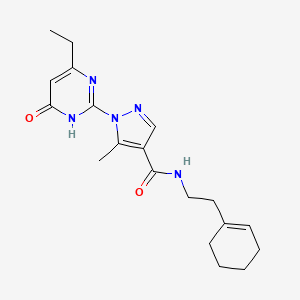

![molecular formula C20H22O6 B3003802 methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate CAS No. 1014081-19-6](/img/structure/B3003802.png)

methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate, is a derivative of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. Chromene derivatives are often synthesized for their potential use as antibacterial, antifungal, and other therapeutic agents .

Synthesis Analysis

The synthesis of chromene derivatives can involve various strategies, including multicomponent reactions (MCRs), which are efficient and can yield a diverse array of functionalized compounds. For instance, a sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol can result in the formation of new 4-pyrano-substituted 2-amino-4H-chromenes . Additionally, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives has been reported, which can serve as intermediates for further chemical transformations .

Molecular Structure Analysis

Chromene derivatives exhibit a variety of molecular conformations. For example, in one compound, the cyclohexenone ring adopts an envelope conformation, while the pyran ring has a boat conformation . The molecular structure can be characterized by intramolecular hydrogen bonding, which can influence the overall stability and reactivity of the molecule .

Chemical Reactions Analysis

Chromene derivatives can undergo a range of chemical reactions, including cyclization, condensation, and electrocyclization. These reactions can be catalyzed by various agents, such as copper acetate, which can lead to the formation of chromeno[4,3-c]pyrazol-4-ones . The reactivity of these compounds can be further explored to synthesize new molecules with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents, such as halogen atoms or nitro groups, can affect the molecule's conformation and intermolecular interactions. For instance, halogenated isomers can crystallize in different systems, and the orientation of substituents can impact the molecule's supramolecular architecture . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

Aplicaciones Científicas De Investigación

Antioxidant Activity

- A study by Saher et al. (2018) synthesized a series of novel compounds related to your chemical of interest. They found that compounds with specific chromone substituents exhibited significant antioxidant activity, which was dependent on the nature and number of these substituents (Saher et al., 2018).

Antineoplastic Activity

- Research by Gašparová et al. (2013) involved synthesizing derivatives related to your compound and evaluating their antineoplastic activities. They discovered that certain structures represented a new skeleton suitable for further study in antitumor activity (Gašparová et al., 2013).

Antimicrobial Activity

- Mahesh et al. (2016) synthesized derivatives of a compound structurally related to yours and evaluated their antibacterial and antifungal activities. These compounds showed moderate to very good antibacterial activities against various bacteria (Mahesh et al., 2016).

Anti-Inflammatory and Antioxidative Properties

- Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, which demonstrated significant anti-inflammatory activity as well as strong antioxidative properties (Makkar & Chakraborty, 2018).

Propiedades

IUPAC Name |

methyl 2-[(5,5-dimethyl-16-oxo-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-9-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)23-3)17-11-5-4-6-12(11)19(22)25-18(13)17/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBQTDFEVPYLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)OC)C4=C(CCC4)C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)

![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)

![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)

![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)